First Menthane Monoterpene-Coupled Curcuminoid
The primary and most definitive differentiator for Curcumaromin C is its unique chemical scaffold. It is explicitly characterized as the first reported example of a menthane monoterpene-coupled curcuminoid, a finding confirmed through extensive spectroscopic analysis including 1D and 2D NMR and HR-MS [1]. This is a binary, qualitative distinction from the vast majority of curcuminoids, including curcumin, demethoxycurcumin, and bisdemethoxycurcumin, which lack this terpenoid coupling.
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | Menthane monoterpene-coupled curcuminoid |
| Comparator Or Baseline | Curcumin / Demethoxycurcumin / Bisdemethoxycurcumin (Simple diarylheptanoid curcuminoids) |
| Quantified Difference | Qualitative (Presence vs. Absence of terpene moiety) |
| Conditions | Structure elucidation by 1D/2D NMR and HR-MS [1] |
Why This Matters
This structural uniqueness provides a justification for selecting Curcumaromin C for SAR studies or as a chemical probe to investigate a new region of biological target space inaccessible to simpler curcuminoids.
- [1] Qin, X. D., Zhao, Y., Gao, Y., Ren, F. C., Yang, S., & Wang, F. (2015). Curcumaromins A, B, and C, Three Novel Curcuminoids from Curcuma aromatica. Helvetica Chimica Acta, 98(9), 1325-1331. View Source
